1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(thiophen-2-ylmethyl)piperidine-3-carboxamide

Description

Properties

IUPAC Name |

1-(6-pyrazol-1-ylpyridazin-3-yl)-N-(thiophen-2-ylmethyl)piperidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N6OS/c25-18(19-12-15-5-2-11-26-15)14-4-1-9-23(13-14)16-6-7-17(22-21-16)24-10-3-8-20-24/h2-3,5-8,10-11,14H,1,4,9,12-13H2,(H,19,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOGSXEWGLBUTSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=NN=C(C=C2)N3C=CC=N3)C(=O)NCC4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N6OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(thiophen-2-ylmethyl)piperidine-3-carboxamide is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.

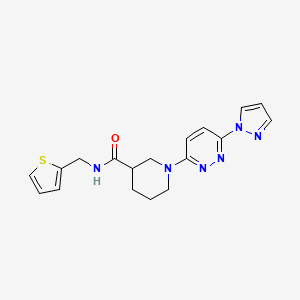

Chemical Structure

The chemical structure of the compound can be represented as follows:

This compound features a piperidine ring, pyrazole, pyridazine, and thiophene moieties, which are known to contribute to various biological activities.

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties. The compound has been studied for its effects on various cancer cell lines, particularly focusing on its ability to inhibit key signaling pathways involved in tumor growth.

- Mechanism of Action : The compound may inhibit critical kinases involved in cancer progression, such as BRAF(V600E) and EGFR. These targets are vital for the proliferation and survival of cancer cells .

- Case Study : A study evaluated the cytotoxic effects of similar pyrazole derivatives against breast cancer cell lines (MCF-7 and MDA-MB-231). The results demonstrated that certain derivatives exhibited enhanced cytotoxicity when combined with standard chemotherapy agents like doxorubicin, suggesting potential for use in combination therapies .

Anti-inflammatory Activity

The compound has also shown promise as an anti-inflammatory agent. Pyrazole derivatives are known to modulate inflammatory pathways, making them candidates for treating inflammatory diseases.

- In Vivo Studies : Animal models have demonstrated that compounds with similar structures can significantly reduce inflammation markers such as TNF-α and nitric oxide (NO) production in response to inflammatory stimuli .

- Mechanism : The anti-inflammatory effects are likely mediated through the inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory response.

Antibacterial Activity

Some studies have reported antibacterial properties associated with pyrazole compounds, which may extend to this derivative.

- In Vitro Testing : Compounds structurally related to the target have shown activity against various bacterial strains, indicating a potential role as antimicrobial agents .

- Synergistic Effects : The combination of pyrazole derivatives with traditional antibiotics has been explored, revealing enhanced antibacterial efficacy compared to single-agent treatments .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the pyrazole and piperidine rings can significantly influence potency and selectivity.

| Structural Feature | Modification | Effect on Activity |

|---|---|---|

| Pyrazole Substituents | Varying alkyl or aryl groups | Alters binding affinity to targets |

| Piperidine Ring | N-substitution with thiophene | Enhances solubility and bioavailability |

| Pyridazine Position | Different substituents at position 6 | Modulates antitumor activity |

Scientific Research Applications

Enzyme Inhibition

Research indicates that this compound exhibits promising biological activities, particularly as an inhibitor of specific enzymes involved in cellular processes. For instance, it has shown potential as an inhibitor of ATPase activity, which is critical for energy metabolism in cells.

Antimicrobial Properties

The presence of the thiophene and pyrazole groups suggests antimicrobial properties. Compounds with similar structural features have been documented to possess significant antibacterial and antifungal activities .

Anticancer Potential

There is emerging evidence that derivatives of this compound may exhibit anticancer properties. For example, related compounds have been found to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Study 1: Antiviral Activity

In a study focused on antiviral compounds, derivatives similar to this compound were synthesized and evaluated for their ability to inhibit viral polymerases. The results indicated that certain modifications could enhance antiviral efficacy against influenza viruses, suggesting a potential application for treating viral infections .

Study 2: Anticancer Research

A series of piperidine derivatives were assessed for their anticancer activity. The study revealed that compounds with similar structural features to 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(thiophen-2-ylmethyl)piperidine-3-carboxamide demonstrated significant cytotoxicity against various cancer cell lines, indicating their potential as lead compounds in cancer therapy .

Comparison with Similar Compounds

Comparative Data Table

Research Implications

- Target Compound Advantages :

- Limitations of Analogues :

Q & A

Basic Question: What are the standard synthetic protocols for preparing piperidine-3-carboxamide derivatives with pyridazine and thiophene moieties?

Methodological Answer:

The synthesis typically involves coupling reactions between activated intermediates. For example:

- Step 1: Prepare the pyridazine core (e.g., 6-(1H-pyrazol-1-yl)pyridazin-3-amine derivatives) via nucleophilic substitution or palladium-catalyzed cross-coupling .

- Step 2: Functionalize the piperidine-3-carboxamide scaffold using carbodiimide-mediated coupling (e.g., HOBt/TBTU in DMF) with thiophen-2-ylmethylamine .

- Step 3: Purify via column chromatography (e.g., gradient elution with ethyl acetate/hexane) and validate purity using HPLC (≥95% purity threshold) .

Key Data:

- Reagents: K₂CO₃ (base), DMF (solvent), and RCH₂Cl (alkylating agent) are common in intermediate steps .

- Yield Optimization: Adjust stoichiometry (e.g., 1.2 mmol base per 1 mmol substrate) to minimize side products .

Advanced Question: How can researchers resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) for structurally similar piperidine-carboxamide derivatives?

Methodological Answer:

- Strategy 1: Use 2D NMR (e.g., HSQC, HMBC) to assign ambiguous proton environments. For example, distinguish between thiophene methylene protons (δ ~4.5 ppm) and piperidine ring protons (δ ~2.5–3.5 ppm) .

- Strategy 2: Compare experimental data with computational predictions (e.g., DFT-based NMR chemical shift calculations) .

- Case Study: In compound 58 (from ), overlapping signals at δ 7.2–8.1 ppm were resolved by spiking with authentic thiophene derivatives.

Basic Question: What analytical techniques are essential for characterizing this compound’s purity and stability?

Methodological Answer:

- HPLC: Use a C18 column with UV detection (λ = 254 nm) and mobile phase (e.g., acetonitrile/water + 0.1% TFA) to assess purity (>98% required for biological assays) .

- Mass Spectrometry: Confirm molecular weight via HRMS (e.g., ESI+, [M+H]+ expected ±2 ppm deviation) .

- Stability Testing: Perform accelerated degradation studies (40°C/75% RH for 14 days) and monitor by TLC or HPLC .

Advanced Question: How can low yields in coupling reactions involving thiophen-2-ylmethylamine be mitigated?

Methodological Answer:

- Root Cause Analysis: Low yields (~6–17% in ) may arise from steric hindrance or poor nucleophilicity of the amine.

- Optimization Steps:

Basic Question: What solvent systems are suitable for recrystallizing this compound?

Methodological Answer:

- Preferred Solvents: Ethyl acetate/hexane (for polar intermediates) or DCM/MeOH (for final products).

- Case Study: Compound 60 ( ) was recrystallized from ethanol/water (1:1) to achieve a melting point of 97–100°C, confirming crystallinity .

Advanced Question: How can computational methods guide the design of derivatives with improved target binding?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to model interactions with target proteins (e.g., kinases or GPCRs). Focus on the pyridazine ring’s π-π stacking and the thiophene’s sulfur-mediated hydrogen bonds .

- QSAR Modeling: Corrogate electronic parameters (e.g., Hammett σ values for substituents) with bioactivity data from analogs in .

Basic Question: What are the key challenges in scaling up the synthesis of this compound?

Methodological Answer:

- Challenge 1: Exothermic reactions (e.g., alkylation steps) require controlled temperature (<5°C) to prevent decomposition .

- Challenge 2: Column chromatography is impractical at scale; switch to centrifugal partition chromatography or crystallization for purification .

Advanced Question: How can researchers address discrepancies in biological activity data across studies?

Methodological Answer:

- Step 1: Validate assay conditions (e.g., cell line authenticity, ATP concentration in kinase assays).

- Step 2: Re-test the compound alongside a reference standard (e.g., staurosporine for kinase inhibition) .

- Example: In , inconsistent IC₅₀ values for pyridinylpiperazine derivatives were traced to variations in DMSO stock concentration (±5% error).

Basic Question: What safety precautions are necessary when handling intermediates with thiophene or pyrazole groups?

Methodological Answer:

- Pyrazole Derivatives: Avoid inhalation (potential CNS toxicity); use fume hoods and PPE .

- Thiophene-containing Compounds: Monitor for sulfur byproducts (e.g., H₂S) during acidic workups .

Advanced Question: How can flow chemistry improve the synthesis of this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.